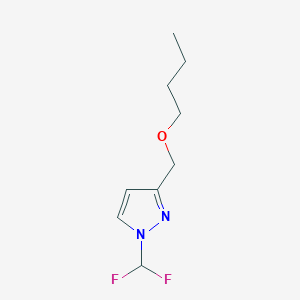![molecular formula C18H18N2O3S2 B2542023 N-(2-(metiltio)fenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida CAS No. 898436-12-9](/img/structure/B2542023.png)
N-(2-(metiltio)fenil)-4-oxo-2,4,5,6-tetrahidro-1H-pirrolo[3,2,1-ij]quinolina-8-sulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is an organic compound featuring a unique structure that integrates a pyrrolo[3,2,1-ij]quinoline core with a sulfonamide group. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Aplicaciones Científicas De Investigación
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide has a range of scientific research applications:
Chemistry: : Used as a starting material for the synthesis of more complex molecules.
Biology: : Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: : Explored for its potential therapeutic effects, particularly in relation to its sulfonamide group, which is known to have various pharmacological activities.
Industry: : Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthetic Routes: : Typically, the synthesis begins with the preparation of the pyrrolo[3,2,1-ij]quinoline core. This is followed by the incorporation of the sulfonamide group.
Reaction Conditions: : The synthesis involves several steps, usually starting with a cyclization reaction to form the pyrroloquinoline skeleton. This is followed by a sulfonation step to introduce the sulfonamide group.
Industrial Production Methods
Industrial Production: : Large-scale production may employ more efficient and cost-effective routes, such as batch or continuous-flow reactors, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions may target the sulfonamide group, potentially leading to the formation of amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring, modifying its chemical properties.
Common Reagents and Conditions
Oxidizing Agents: : Examples include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reducing Agents: : Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Conditions: : Conditions vary depending on the target substitution, but often involve solvents like acetonitrile (CH₃CN) and catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines.
Substitution: : Various substituted quinoline derivatives.
Mecanismo De Acción
The mechanism of action of N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide involves several pathways:
Molecular Targets: : It may interact with enzymes or receptors that are sensitive to the sulfonamide group.
Pathways: : The exact pathways depend on the specific biological context but can include inhibition of bacterial enzymes or modulation of receptor activity.
Comparación Con Compuestos Similares
N-(2-(methylthio)phenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide can be compared with other sulfonamide-containing compounds:
Similar Compounds: : Sulfamethoxazole, sulfadiazine.
Uniqueness: : The presence of the pyrrolo[3,2,1-ij]quinoline core distinguishes it from other sulfonamides, potentially leading to unique biological activities.
This compound's unique combination of structural features and functional groups makes it a fascinating subject for further research in chemistry, biology, and medicine
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-24-16-5-3-2-4-15(16)19-25(22,23)14-10-12-6-7-17(21)20-9-8-13(11-14)18(12)20/h2-5,10-11,19H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBFMSYQKQIOAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethoxyphenyl)-4-oxo-N-(1-phenylethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2541945.png)

![N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2541948.png)




![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide](/img/structure/B2541956.png)
![ethyl 2-[(2-{[(4-nitrophenyl)carbamoyl]methyl}-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetate](/img/structure/B2541957.png)
![5-methyl-7-(2-methylpropyl)-2-(naphthalen-1-ylmethyl)-3-pyridin-4-yl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B2541958.png)



